molecular formula C16H20N2O3S B2677790 Ethyl 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate CAS No. 1798620-95-7

Ethyl 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate

Cat. No.: B2677790
CAS No.: 1798620-95-7
M. Wt: 320.41
InChI Key: HSLNHVBHWQNGJM-UHFFFAOYSA-N
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Description

Ethyl 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate is a complex organic compound that features a benzothiazole ring system attached to a piperidine ring via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate typically involves the following steps:

  • Benzothiazole Derivative Preparation: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

  • Piperidine Derivative Preparation: Piperidine can be synthesized through the hydrogenation of pyridine or its derivatives.

  • Ether Linkage Formation: The ether linkage between the benzothiazole and piperidine rings is formed through a nucleophilic substitution reaction, where the hydroxyl group of the benzothiazole reacts with the piperidine derivative in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Nucleophilic substitution reactions can introduce new substituents to the benzothiazole or piperidine rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like sodium hydride (NaH) and aprotic solvents can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives with altered functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

Ethyl 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate has several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Medicine: The compound may be explored for its therapeutic properties, such as anti-inflammatory, antioxidant, and antimicrobial activities.

  • Industry: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

  • Ethyl 4-(benzothiazol-2-yloxy)piperidine-1-carboxylate: Similar structure but lacks the methoxy group.

  • Ethyl 4-(benzothiazol-2-yl)piperidine-1-carboxylate: Different linkage between the benzothiazole and piperidine rings.

Uniqueness: Ethyl 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate stands out due to its specific structural features, which may confer unique biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

ethyl 4-(1,3-benzothiazol-2-yloxymethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-2-20-16(19)18-9-7-12(8-10-18)11-21-15-17-13-5-3-4-6-14(13)22-15/h3-6,12H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLNHVBHWQNGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)COC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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